1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 773873-24-8
VCID: VC20321495
InChI: InChI=1S/C8H8N2O2/c9-4-2-6-10-5-1-3-7(10)8(11)12/h1,3,5H,2,6H2,(H,11,12)
SMILES:
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol

1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid

CAS No.: 773873-24-8

Cat. No.: VC20321495

Molecular Formula: C8H8N2O2

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid - 773873-24-8

CAS No. 773873-24-8
Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
IUPAC Name 1-(2-cyanoethyl)pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C8H8N2O2/c9-4-2-6-10-5-1-3-7(10)8(11)12/h1,3,5H,2,6H2,(H,11,12)
Standard InChI Key OTNGGUJKLKAPAU-UHFFFAOYSA-N
Canonical SMILES C1=CN(C(=C1)C(=O)O)CCC#N

1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid is an organic compound belonging to the class of pyrrole carboxylic acids. It is characterized by a cyanoethyl group attached to the nitrogen atom of the pyrrole ring, alongside a carboxylic acid group at position 2. This unique structure confers diverse chemical properties and potential applications in medicinal chemistry and materials science.

Synthesis Methods

The synthesis of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of pyrrole with cyanoethylating agents under controlled conditions. A common method uses acrylonitrile as the cyanoethylating agent, reacting with pyrrole in the presence of a base such as sodium hydride or potassium carbonate. This reaction is often conducted in aprotic solvents like dimethylformamide (DMF) at elevated temperatures to facilitate product formation.

Synthesis ComponentsRole
PyrroleStarting material
AcrylonitrileCyanoethylating agent
Sodium Hydride/Potassium CarbonateBase
Dimethylformamide (DMF)Solvent

Applications and Biological Activity

1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid exhibits potential applications in pharmaceuticals and organic synthesis due to its unique structure and reactivity. Compounds containing pyrrole rings are known for diverse pharmacological properties, including antimicrobial and anticancer activities. The cyanoethyl group can engage in hydrogen bonding or electrostatic interactions with active sites on enzymes or receptors, modulating biological pathways.

Application AreaPotential Use
PharmaceuticalsDrug development
Organic SynthesisBuilding block for complex molecules
Materials SciencePotential applications in material design

Research Findings and Future Directions

Research on 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid focuses on its interactions in biological systems and its potential therapeutic uses. Studies are crucial for elucidating the compound's safety profile and efficacy in various applications. The compound's versatility makes it an interesting subject for further research in organic synthesis and medicinal chemistry.

Research FocusObjective
Biological InteractionsUnderstanding therapeutic potential
Safety ProfileAssessing toxicity and side effects
Synthetic ApplicationsDeveloping new materials and drugs

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